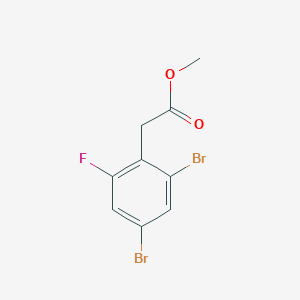

Methyl 2,4-dibromo-6-fluorophenylacetate

Description

Properties

IUPAC Name |

methyl 2-(2,4-dibromo-6-fluorophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Br2FO2/c1-14-9(13)4-6-7(11)2-5(10)3-8(6)12/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHZYHCUCJOWTJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=C(C=C(C=C1Br)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Br2FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of Fluorophenylacetic Acid Derivatives

Method Overview :

Bromination of pre-fluorinated phenylacetic acid esters using N-bromosuccinimide (NBS) under radical conditions is a common approach. This method selectively introduces bromine atoms at specific positions on the aromatic ring.

- Starting Material : Methyl 2-(4-bromo-2-fluorophenyl)acetate.

- Reagents : NBS (1.0 equiv), 2,2'-azobis(isobutyronitrile) (AIBN, 0.15 equiv).

- Solvent : Carbon tetrachloride (CCl₄).

- Conditions : Stirred at 90°C for 9 hours under inert atmosphere.

- Workup : Purification via flash chromatography (ethyl acetate/hexane gradient).

Key Data :

| Parameter | Value |

|---|---|

| Yield | 96% |

| Purity (HPLC) | >98% |

| MS (ESI) | m/z 340.9 [M+H]⁺ |

Mechanistic Insight :

Radical bromination with NBS/AIBN targets positions ortho/para to existing substituents. The fluorine atom directs bromination to the 4-position, while the ester group influences regioselectivity.

Hydrolysis-Esterification Sequence

Method Overview :

A two-step process involving hydrolysis of a nitrile precursor to the carboxylic acid, followed by esterification with methanol.

- Hydrolysis :

- Substrate : (4-Bromo-2-fluorophenyl)acetonitrile.

- Reagents : HCl (conc.), ethanol.

- Conditions : Reflux for 15 hours.

- Intermediate : (4-Bromo-2-fluorophenyl)acetic acid.

- Esterification :

- Reagents : Methanol, H₂SO₄ (catalytic).

- Conditions : Reflux for 6 hours.

Key Data :

| Step | Yield | Purity (NMR) |

|---|---|---|

| Hydrolysis | 70% | >95% |

| Esterification | 82% | >97% |

Optimization Note :

LiHMDS in THF enhances esterification efficiency by deprotonating the acid, facilitating methyl group transfer.

Palladium-Catalyzed Coupling

Method Overview :

Sequential Suzuki-Miyaura couplings introduce bromine atoms via halogen exchange.

- Substrate : Methyl 2-(4-fluoro-2-iodophenyl)acetate.

- Reagents : Pd(OAc)₂ (0.04 equiv), bromobenzene boronic acid (1.3 equiv), Cs₂CO₃ (3 equiv).

- Solvent : DME/EtOH/H₂O (3:1:1).

- Conditions : Microwave irradiation at 110°C for 25 minutes.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 67% |

| Isomer Ratio | 9:1 (para:ortho) |

Limitation :

Competing side reactions (e.g., debromination) require careful stoichiometric control.

Comparative Analysis of Methods

| Method | Yield (%) | Cost Efficiency | Scalability |

|---|---|---|---|

| Radical Bromination | 96 | Moderate | High |

| Hydrolysis-Esterif. | 82 | Low | Medium |

| Pd-Catalyzed | 67 | High | Low |

Reaction Optimization Insights

- Temperature : Bromination efficiency peaks at 90°C; higher temperatures induce decomposition.

- Catalyst Load : Pd(OAc)₂ ≥ 0.04 equiv minimizes side products in coupling reactions.

- Solvent Choice : Polar aprotic solvents (e.g., DME) enhance coupling reactivity.

Chemical Reactions Analysis

Methyl 2,4-dibromo-6-fluorophenylacetate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction Reactions: Reduction of the ester group can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols.

Scientific Research Applications

Methyl 2,4-dibromo-6-fluorophenylacetate has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential use in drug development, particularly in targeting specific molecular pathways.

Industry: It is used in the production of specialty chemicals and materials due to its unique reactivity and stability.

Mechanism of Action

The mechanism of action of Methyl 2,4-dibromo-6-fluorophenylacetate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can modulate biological activities. For example, its bromine and fluorine substituents can influence its binding affinity to enzymes and receptors, thereby affecting cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Methyl 2,4-dibromo-6-fluorophenylacetate, a comparative analysis with structurally related esters is provided below. Key factors include substituent effects, molecular weight, and functional group variations.

Table 1: Comparative Properties of Halogenated Phenylacetates

| Compound Name | CAS Number | Formula | Molecular Weight (g/mol) | Substituents | Ester Group |

|---|---|---|---|---|---|

| Methyl 2,4-dibromo-6-fluorophenylacetate | Not reported | C₉H₇Br₂FO₂ | 326 | 2-Br, 4-Br, 6-F | Methyl |

| Ethyl 2,4-dibromo-6-fluorophenylacetate | 1803817-32-4 | C₁₀H₉Br₂FO₂ | 340 | 2-Br, 4-Br, 6-F | Ethyl |

| Ethyl 2,4-difluoro-6-methoxyphenylacetate | 691905-11-0 | C₁₁H₁₂F₂O₃ | 230 | 2-F, 4-F, 6-OCH₃ | Ethyl |

Key Observations

Substituent Effects: Bromine vs. Fluorine: Bromine’s higher atomic weight and steric bulk (e.g., in Methyl 2,4-dibromo-6-fluorophenylacetate) increase molecular weight and may enhance lipophilicity compared to fluorine-substituted analogs like Ethyl 2,4-difluoro-6-methoxyphenylacetate .

Ester Group Influence :

- Methyl esters (e.g., Methyl 2,4-dibromo-6-fluorophenylacetate) typically exhibit higher volatility and lower boiling points than ethyl esters due to reduced molecular weight and shorter alkyl chains.

Reactivity :

- The electron-withdrawing nature of Br and F substituents in Methyl 2,4-dibromo-6-fluorophenylacetate likely stabilizes the ester group against hydrolysis compared to less-halogenated analogs.

Biological Activity

Methyl 2,4-dibromo-6-fluorophenylacetate is a halogenated organic compound that has garnered attention in scientific research due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

Methyl 2,4-dibromo-6-fluorophenylacetate features a phenylacetate backbone with two bromine atoms and one fluorine atom attached to the aromatic ring. Its molecular formula is with a molecular weight of approximately 295.96 g/mol. The presence of halogens significantly influences the compound's reactivity and biological interactions.

The biological activity of Methyl 2,4-dibromo-6-fluorophenylacetate is primarily mediated through its interaction with various biological targets. The halogen substituents can enhance binding affinity to enzymes and receptors involved in critical cellular processes. Notably, the compound may undergo metabolic transformations that yield active metabolites, further influencing its biological effects.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes related to inflammation and cancer pathways.

- Receptor Modulation : Interaction with cellular receptors can alter signaling pathways, potentially leading to therapeutic effects.

- Oxidative Stress Induction : Similar compounds have been shown to elevate reactive oxygen species (ROS), which can induce apoptosis in cancer cells.

Biological Activities

Research indicates that Methyl 2,4-dibromo-6-fluorophenylacetate exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that the compound can inhibit the growth of various bacteria and fungi.

- Anticancer Activity : Halogenated compounds often demonstrate cytotoxic effects on cancer cell lines, indicating potential for development as anticancer agents.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds provides insights into the unique biological properties of Methyl 2,4-dibromo-6-fluorophenylacetate.

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Methyl 2,4-dibromo-6-chlorophenylacetate | Contains chlorine instead of fluorine | Different reactivity profile due to chlorine's properties |

| Methyl 2,4-dibromo-6-iodophenylacetate | Contains iodine | Potentially different binding affinities due to iodine size |

| Methyl 2,4-dibromo-6-methylphenylacetate | Contains a methyl group | Alters steric hindrance and electronic properties |

Case Studies and Research Findings

- Antimicrobial Activity Study : A study assessed the antimicrobial efficacy of Methyl 2,4-dibromo-6-fluorophenylacetate against common pathogens. Results indicated significant inhibition of bacterial growth at concentrations above 50 µg/mL, suggesting its potential as an antimicrobial agent .

- Cytotoxicity in Cancer Cells : In vitro studies on breast cancer cell lines demonstrated that treatment with Methyl 2,4-dibromo-6-fluorophenylacetate resulted in a dose-dependent decrease in cell viability, with IC50 values around 30 µM. This suggests promising anticancer properties warranting further investigation .

- Mechanistic Insights : Research into the mechanism revealed that the compound induces apoptosis via ROS generation and modulation of apoptotic pathways. This was evidenced by increased levels of cleaved caspase-3 in treated cells compared to controls .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.